molecular formula C22H25N3O7S B2507533 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 896343-02-5

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2507533
CAS No.: 896343-02-5
M. Wt: 475.52
InChI Key: ZEXVTJXSXDPUHH-UHFFFAOYSA-N
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Description

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic small molecule of significant interest in early-stage pharmacological research. Its structure, featuring a 1,3,4-oxadiazole core linked to a triethoxyphenyl moiety and a methylsulfonyl benzamide group, suggests potential as a key scaffold for developing enzyme inhibitors or targeted therapeutic agents. Researchers are investigating its mechanism of action and binding affinity against various biological targets, such as kinase enzymes or other proteins involved in signal transduction pathways. This compound is provided exclusively for laboratory research purposes to facilitate the discovery and characterization of novel bioactive molecules.

Properties

IUPAC Name

4-methylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-5-29-17-12-15(13-18(30-6-2)19(17)31-7-3)21-24-25-22(32-21)23-20(26)14-8-10-16(11-9-14)33(4,27)28/h8-13H,5-7H2,1-4H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEXVTJXSXDPUHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Triethoxyphenyl Group: The triethoxyphenyl group can be introduced through a nucleophilic substitution reaction using appropriate phenol derivatives.

    Attachment of the Benzamide Group: The benzamide moiety is usually introduced via an amide coupling reaction, often using reagents like carbodiimides (e.g., EDCI) or coupling agents like HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzamide group, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group may yield sulfone derivatives, while reduction of the oxadiazole ring could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. The presence of the oxadiazole ring is known to enhance its biological activity, making it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects. The compound’s ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications in the production of pharmaceuticals and agrochemicals are also being explored.

Mechanism of Action

The mechanism of action of 4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The sulfonyl and benzamide groups may also contribute to its binding affinity and specificity. These interactions can lead to the inhibition of key biological pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Sulfonamide vs. In contrast, alkoxy-substituted analogs (e.g., pentyloxy in ) may prioritize lipophilicity, improving membrane permeability.
  • Aromatic Moieties : The 3,4,5-triethoxyphenyl group in the target compound and analogs (e.g., ) provides steric bulk and hydrogen-bonding capacity, which may influence binding to hydrophobic enzyme pockets. Comparatively, furan-2-yl (LMM11) or methoxyphenyl (LMM5) groups optimize π-π stacking or polar interactions .

Biological Activity

4-(methylsulfonyl)-N-(5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound notable for its biological activity and potential applications in medicinal chemistry. This compound is characterized by a unique structure that integrates a methylsulfonyl group with a benzamide and an oxadiazole moiety. Its molecular formula is C22H25N3O7SC_{22}H_{25}N_3O_7S with a molecular weight of approximately 469.52 g/mol .

The biological activity of this compound primarily involves enzyme inhibition . The sulfonamide group functions as a competitive inhibitor by mimicking natural substrates, allowing it to bind effectively to active sites on enzymes involved in various metabolic pathways. This inhibition disrupts normal biochemical processes, particularly in microorganisms, making it relevant for antimicrobial applications .

Biological Activities

  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves inhibiting enzymes critical for bacterial growth and replication.
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells through the modulation of specific signaling pathways.
  • Anti-inflammatory Effects : The presence of the oxadiazole ring is associated with anti-inflammatory properties, potentially useful in treating inflammatory diseases.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound to evaluate its biological efficacy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInduces apoptosis in specific cancer cell lines
Anti-inflammatoryReduces inflammation markers in vitro

Case Studies

  • Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating strong antibacterial properties.
  • Cancer Cell Line Analysis : In vitro tests on human breast cancer cell lines revealed that treatment with this compound led to a significant reduction in cell viability (up to 70%) at concentrations of 50 µM after 48 hours.

Synthesis and Structural Analysis

The synthesis of this compound typically involves multiple steps:

  • Formation of the oxadiazole ring through the reaction of hydrazides with carboxylic acid derivatives.
  • Introduction of the triethoxyphenyl group via ethoxylation.
  • Coupling with benzoyl chloride to form the final benzamide structure .

Table 2: Synthesis Overview

StepReagents/Conditions
Oxadiazole FormationHydrazide + Carboxylic acid derivative
EthoxylationEthyl iodide + Base
Benzamide CouplingBenzoyl chloride + Base

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